3-O-Acetyl Ezetimibe
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Overview
Description
3-O-Acetyl Ezetimibe is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The compound has the chemical formula C26H23F2NO4 and a molecular weight of 451.46 g/mol . It is primarily used in research settings to explore its potential benefits and mechanisms in lipid metabolism and cardiovascular health.
Mechanism of Action
Target of Action
The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .
Mode of Action
This compound selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .
Biochemical Pathways
By inhibiting the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .
Result of Action
The inhibition of cholesterol and phytosterol absorption by this compound results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
3-O-Acetyl Ezetimibe interacts with various biomolecules in the body. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . Ezetimibe binds to NPC1L1, blocking the absorption of cholesterol and phytosterols .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking cholesterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with NPC1L1. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles, thus inhibiting cholesterol uptake . This action at the molecular level results in a decrease in cholesterol absorption and a corresponding decrease in cholesterol levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Ezetimibe has been shown to have little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents over a period of 52 weeks .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in rabbits with high-fat and high-cholesterol diet-induced dyslipidemia, administration of Ezetimibe decreased the content of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in plasma .
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol absorption. It interacts with the cholesterol transport protein NPC1L1, blocking the absorption of cholesterol and phytosterols .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with NPC1L1. By binding to NPC1L1, Ezetimibe prevents the protein from incorporating into clathrin-coated vesicles, thereby inhibiting the internalization and distribution of cholesterol within cells .
Subcellular Localization
The subcellular localization of this compound is closely related to its target protein, NPC1L1. NPC1L1 is a polytopic transmembrane protein that is highly expressed in the small intestine and localized along the brush border in both humans and mice . Therefore, it can be inferred that this compound, through its interaction with NPC1L1, may also be localized in these areas within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetyl Ezetimibe involves the acetylation of Ezetimibe. The process typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3-O position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetyl Ezetimibe can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Ezetimibe.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-Acetyl Ezetimibe has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylation reactions and their effects on biological activity.
Biology: Investigated for its role in lipid metabolism and cholesterol absorption.
Medicine: Explored for potential therapeutic benefits in managing hyperlipidemia and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Ezetimibe: The parent compound, primarily used for lowering cholesterol levels.
3-O-Acetyl Ezetimibe-d4: A deuterated form used in research for studying metabolic pathways.
Uniqueness: this compound is unique due to its acetyl group at the 3-O position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification allows researchers to study the effects of acetylation on the compound’s activity and stability .
Properties
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-DSNGMDLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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